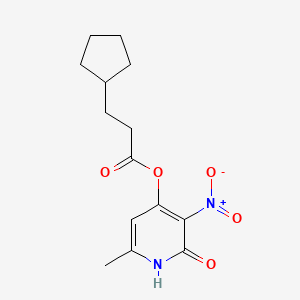

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-cyclopentylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Biological Evaluation : A study by Rusnac et al. (2020) focused on synthesizing and evaluating the biological activities of various compounds, including those similar to the compound . They found that some of these compounds displayed moderate antifungal activity, particularly against Cryptococcus neoformans (Rusnac et al., 2020).

Stereoselective Synthesis : Research by Shestopalov et al. (1993) explored the stereoselective synthesis of pyridine derivatives. They investigated the structural properties and potential applications of these compounds, which may have relevance to the compound (Shestopalov et al., 1993).

Conversion into Pyridine Derivatives : Charushin and Plas (2010) studied the conversion of nitropyrimidine into pyridine derivatives, which could include compounds structurally similar to the one . They discussed plausible mechanisms for these chemical transformations (Charushin & Plas, 2010).

Microwave-Assisted Synthesis and Anticancer Activity : A study by Hadiyal et al. (2020) described the microwave-assisted synthesis of polysubstituted pyran derivatives, evaluating their anticancer activity against different human cancer cell lines. This research highlights the potential medical applications of similar compounds (Hadiyal et al., 2020).

Molecular Complexation in Nonlinear Optics : Muthuraman et al. (2001) investigated the molecular complexation of materials showing quadratic nonlinear optical behavior, including pyridine derivatives. This research provides insight into the optical properties of similar compounds (Muthuraman et al., 2001).

Antibacterial Activity of Coumarin Derivatives : El-Haggar et al. (2015) synthesized and evaluated the antibacterial activity of novel coumarin derivatives, including those with a pyridinyl group. This study suggests potential antibacterial applications for similar compounds (El-Haggar et al., 2015).

Future Directions

Mechanism of Action

Target of Action

It is known that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives interact with their targets, leading to various changes in cellular functions

Biochemical Pathways

The compound may affect various biochemical pathways due to its potential interaction with multiple receptors . Indole derivatives, for instance, are known to influence a wide range of pathways, including those involved in inflammation, viral replication, cancer cell proliferation, and more . .

Result of Action

Indole derivatives have been found to exhibit various biologically vital properties . They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body

properties

IUPAC Name |

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-cyclopentylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-9-8-11(13(16(19)20)14(18)15-9)21-12(17)7-6-10-4-2-3-5-10/h8,10H,2-7H2,1H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVHOLCYPRUIBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)CCC2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyclopentyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2378963.png)

![2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol](/img/structure/B2378968.png)

![2-(Cyclobutylmethylsulfanyl)-3-propan-2-ylthieno[3,2-d]pyrimidin-4-one](/img/structure/B2378969.png)

![2-Methoxyethyl 5-[(2-chloro-5-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2378975.png)

![5-Fluoro-2-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2378985.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2378986.png)